Darapladib - 356057-34-6

Darapladib

Catalog Number: EVT-264452
CAS Number: 356057-34-6
Molecular Formula: C36H38F4N4O2S
Molecular Weight: 666.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darapladib is a potent and reversible, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, , , ] This enzyme plays a role in inflammation and is hypothesized to contribute to the development of atherosclerosis, a chronic inflammatory disease of the arteries. [, , ] Darapladib is classified as an anti-atherosclerotic agent due to its potential to modify the development and progression of atherosclerotic plaques. [] Although initially investigated as a potential treatment for atherosclerosis and coronary artery disease, recent clinical trials have yielded mixed results regarding its efficacy in reducing cardiovascular events. [, , , , , , ]

Future Directions
  • Understanding the Discrepancies in Clinical Trial Results: Further research is needed to reconcile the initial promising preclinical data and early-phase clinical trials with the lack of significant efficacy observed in larger phase III trials. [, , , , ]

  • Investigating Alternative Mechanisms of Action: While darapladib effectively inhibits Lp-PLA2, exploring other potential mechanisms by which it might influence atherosclerosis progression and cardiovascular risk is crucial. [, ]

  • Identifying Patient Subgroups Who May Benefit: Research focused on identifying specific patient populations who might derive greater benefits from darapladib treatment based on genetic factors or other biomarkers could be valuable. [, ]

  • Developing More Effective Lp-PLA2 Inhibitors: Exploring and developing novel Lp-PLA2 inhibitors with improved efficacy and a more favorable safety profile compared to darapladib could be a promising avenue for future research. [, ]

SB-553253

Compound Description: SB-553253 is a metabolite of Darapladib. [] Systemic exposure to SB-553253 was lower than Darapladib. []

Lysophosphatidylcholine (LPC)

Compound Description: Lysophosphatidylcholine (LPC) is a bioactive lipid mediator generated when Lp-PLA2 hydrolyzes oxidized phospholipids. [, , , , ] Increased intraplaque LPC content has been observed in animal models of atherosclerosis. []

Oxidized Nonesterified Fatty Acid (oxNEFA)

Compound Description: Oxidized nonesterified fatty acid (oxNEFA) is a bioactive lipid mediator generated along with LPC when Lp-PLA2 hydrolyzes oxidized phospholipids. [, ]

Platelet Activating Factor (PAF)

Compound Description: Platelet Activating Factor (PAF) is hydrolyzed by Lp-PLA2, the enzyme targeted by Darapladib. [, , , ]

Phosphatidylethanolamine (PE)

Compound Description: Phosphatidylethanolamine (PE) species were found to be generally enriched upon treatment with Darapladib. []

Relevance: This finding suggests that Darapladib's inhibition of Lp-PLA2 may influence phospholipid metabolism, potentially impacting ferroptosis sensitivity in cancer cells. []

Lysophosphatidylethanolamine (lysoPE)

Compound Description: Lysophosphatidylethanolamine (lysoPE) levels were found to be reduced upon treatment with Darapladib, alongside a reduction in free fatty acid levels. []

Relevance: The reduction of lysoPE levels, in conjunction with the enrichment of PE species, suggests a potential shift in lipid metabolism in response to Darapladib treatment. []

Overview

Darapladib is a potent inhibitor of lipoprotein-associated phospholipase A2, a key enzyme involved in lipid metabolism and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases, due to its ability to modulate lipid profiles and reduce inflammatory processes associated with atherosclerosis.

Source and Classification

Darapladib was developed as a pharmaceutical agent aimed at reducing cardiovascular risk by targeting lipoprotein-associated phospholipase A2. It belongs to the class of small-molecule inhibitors and is classified under the category of anti-inflammatory drugs. The compound has been investigated in various clinical trials to assess its efficacy in preventing ischemic events in patients with stable coronary heart disease.

Synthesis Analysis

Methods and Technical Details

The synthesis of Darapladib involves several key steps, primarily utilizing palladium-catalyzed coupling reactions and alkylation processes. A recent study reported an automated method for synthesizing the radiolabeled version of Darapladib using alcohol-enhanced copper-mediated radiofluorination. This method allows for the production of radiolabeled Darapladib with high radiochemical yields, suitable for preclinical studies.

  1. Starting Materials: The synthesis begins with 4-bromobenzaldehyde, which is reduced to the corresponding alcohol.
  2. Coupling Reaction: The alcohol is then coupled with a boronate moiety via palladium catalysis.
  3. Bromination: Following this, bromination is performed to obtain the desired intermediates.
  4. Final Steps: The final precursor is obtained through a series of alkylation and hydrolysis reactions, culminating in the formation of Darapladib.

This automated process has been shown to yield radiolabeled Darapladib with purities exceeding 99% and specific activities suitable for imaging studies .

Molecular Structure Analysis

Structure and Data

Darapladib's molecular structure features a biphenyl moiety linked to an aliphatic chain, which is crucial for its interaction with lipoprotein-associated phospholipase A2. The molecular formula is C21_{21}H_{24}\N_{2}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.

  • Molecular Weight: Approximately 372.49 g/mol
  • Structural Features: The compound contains functional groups that enhance its binding affinity to lipoprotein-associated phospholipase A2.
Chemical Reactions Analysis

Reactions and Technical Details

Darapladib undergoes various chemical reactions during its synthesis and biological interactions:

  1. Alkylation Reactions: Alkylation with agents such as tert-butyl-bromoacetate is utilized to modify the precursor compounds.
  2. Hydrolysis: Hydrolysis reactions are employed to convert esters into acids, which are further used in peptide coupling reactions.
  3. Radiofluorination: The incorporation of fluorine-18 through radiofluorination allows for imaging applications using positron emission tomography.

These reactions are optimized to achieve high yields and purities necessary for clinical applications .

Mechanism of Action

Process and Data

Darapladib exerts its pharmacological effects primarily through competitive inhibition of lipoprotein-associated phospholipase A2. This enzyme plays a significant role in hydrolyzing phospholipids in lipoproteins, leading to the release of fatty acids that can promote inflammatory responses.

  • Inhibition Mechanism: By binding to the active site of lipoprotein-associated phospholipase A2, Darapladib prevents substrate access, thereby reducing enzyme activity.
  • Clinical Implications: In clinical studies, administration of Darapladib has been associated with significant reductions in lipoprotein-associated phospholipase A2 activity, indicating its potential effectiveness in managing cardiovascular risks .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Darapladib exhibits several notable physical and chemical properties:

  • Solubility: It has low solubility in aqueous solutions but can form complexes with detergents or lipoproteins, affecting its bioavailability.
  • Stability: The compound shows stability under physiological conditions but may be influenced by factors such as pH and temperature.
  • Melting Point: Specific melting point data have not been extensively published but are critical for formulation development.

These properties are essential for understanding how Darapladib behaves in biological systems and how it can be effectively delivered as a therapeutic agent .

Applications

Scientific Uses

Darapladib has been primarily investigated for its role in cardiovascular medicine:

  1. Cardiovascular Risk Reduction: Clinical trials have evaluated its effectiveness in preventing ischemic events among patients with coronary artery disease.
  2. Imaging Applications: The radiolabeled form of Darapladib is being explored as a potential tool for imaging atherosclerotic plaques using positron emission tomography.
  3. Research Tool: As an inhibitor of lipoprotein-associated phospholipase A2, it serves as a valuable research tool for studying lipid metabolism and inflammatory pathways .

Properties

CAS Number

356057-34-6

Product Name

Darapladib

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide

Molecular Formula

C36H38F4N4O2S

Molecular Weight

666.8 g/mol

InChI

InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3

InChI Key

WDPFJWLDPVQCAJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

SB-480848; SB 480848; SB480848; Darapladib.

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.